molecular formula C26H29N5O5 B2777596 N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1215820-49-7

N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2777596
CAS No.: 1215820-49-7
M. Wt: 491.548
InChI Key: XJRUCAATFIUHRH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C26H29N5O5 and its molecular weight is 491.548. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O5/c1-5-31-24-23(17(2)28-31)30(16-22(32)27-20-12-11-19(35-3)15-21(20)36-4)26(34)29(25(24)33)14-13-18-9-7-6-8-10-18/h6-12,15H,5,13-14,16H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRUCAATFIUHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound with potential biological activities. Its structural features suggest interactions with various biological targets, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H26N5O5C_{25}H_{26}N_{5}O_{5}, and it has a molecular weight of 495.511 g/mol. The presence of both a dimethoxyphenyl group and a pyrazolo[4,3-d]pyrimidine scaffold indicates potential for diverse biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antitumor Activity : Pyrazolo[4,3-d]pyrimidines have been studied for their anticancer properties. They may inhibit specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : The compound's structure suggests potential COX enzyme inhibition, which is critical in inflammatory pathways.
  • Anticonvulsant Activity : Similar compounds have shown efficacy in seizure models, indicating possible neuroprotective properties.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInhibition of kinase pathways
Anti-inflammatoryCOX enzyme inhibition
AnticonvulsantModulation of neurotransmitter release

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antitumor Studies : A series of pyrazolo[4,3-d]pyrimidine derivatives were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that modifications to the phenyl substituents significantly affected potency against various cancer cell lines.
  • Anti-inflammatory Research : Compounds structurally related to the target compound were tested for COX inhibition. Results showed varying degrees of selectivity and potency compared to traditional NSAIDs like Celecoxib.
  • Anticonvulsant Testing : In vivo models demonstrated that certain derivatives could effectively reduce seizure frequency in animal models when tested against maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?

The synthesis involves multi-step reactions starting from pyrazolo[4,3-d]pyrimidine precursors. Key steps include:

  • Core formation : Cyclization of substituted pyrazole and pyrimidine intermediates under reflux with catalysts like sodium hydride (NaH) .
  • Sulfanylation/acylation : Introduction of the acetamide moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Critical parameters :

  • Solvent polarity (DMF for acylation, ethanol for recrystallization).
  • Catalyst selection (NaH vs. K₂CO₃ for regioselectivity) .
  • Temperature control to prevent decomposition of labile intermediates .

Q. How should researchers characterize the compound’s structure, and what analytical techniques are most reliable?

A combination of spectroscopic and crystallographic methods is essential:

  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), phenethyl (δ 2.8–3.2 ppm), and pyrimidine carbonyl (δ 165–170 ppm) groups .
  • LC-MS : Confirm molecular weight (e.g., m/z 520.2 [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry of the pyrazolo-pyrimidine core (e.g., bond angles and torsion angles) .

Validation : Cross-reference computed (PubChem) and experimental data to resolve ambiguities .

Q. What preliminary biological screening assays are appropriate for this compound?

Prioritize assays aligned with structural analogs:

  • Kinase inhibition : Test against CDK or Aurora kinases (IC₅₀ determination via fluorescence polarization) .
  • Antimicrobial activity : Broth microdilution (MIC values against Gram-positive bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS .

Advanced Research Questions

Q. How can computational modeling guide target identification and mechanism of action studies?

  • Molecular docking : Use AutoDock Vina to predict binding affinities for kinase ATP-binding pockets (PDB: 4Y72) .
  • MD simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) .
  • QSAR : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like logP and polar surface area .

Example finding : Ethyl substituents at position 1 enhance kinase selectivity by reducing steric clashes .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • SAR analysis : Compare substituent effects using a table:
Substituent (Position)Activity Trend (IC₅₀, μM)Source
2,4-Dimethoxyphenyl0.45 (CDK2)
3-Chloro-4-methylphenyl1.2 (CDK2)
4-FluorophenethylInactive
  • Meta-analysis : Identify confounding factors (e.g., assay pH, cell line variability) .
  • Synthetic reproducibility : Verify purity (>95% by HPLC) and tautomeric forms (e.g., keto-enol equilibrium) .

Q. How can reaction engineering principles improve scalability and green chemistry metrics?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst optimization : Screen immobilized bases (e.g., polymer-supported K₂CO₃) for recyclability .
  • Process intensification : Use microreactors for exothermic steps (e.g., acylation) to enhance heat transfer .

Metrics : Calculate E-factor (kg waste/kg product) and atom economy for each step .

Methodological Resources

  • Synthetic protocols : Refer to PubChem (CID: 1421481) for validated procedures .
  • Computational tools : ICReDD’s reaction path search software for mechanistic insights .
  • Data repositories : Cambridge Structural Database (CSD) for crystallographic comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.